
Comprehensive Characterization of 4-Methyl-
6(5H)-Phenanthridinone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 4-methyl-

Cat. No.: B12328848

Get Quote

Technical Guide for Drug Discovery & Application Scientists

Executive Summary
4-Methyl-6(5H)-phenanthridinone (C₁₄H₁₁NO) is a tricyclic lactam and a methylated derivative

of the core phenanthridinone scaffold. It serves as a critical structural probe in Structure-Activity

Relationship (SAR) studies for PARP-1 inhibitors, such as PJ-34. Unlike its 2- or 3-substituted

analogues, the 4-methyl isomer introduces steric bulk at the "peri" position relative to the

lactam nitrogen, significantly influencing binding kinetics and solubility profiles. This guide

outlines the synthesis, spectroscopic identification, and functional characterization of this

specific isomer.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Data Notes

IUPAC Name
4-methyl-5H-phenanthridin-6-

one

Often cited as 4-

methylphenanthridone

Molecular Formula C₁₄H₁₁NO

Molecular Weight 209.24 g/mol M+ peak at 209

Core Scaffold 6(5H)-Phenanthridinone CAS: 1015-89-0 (Parent)

Physical State Off-white to pale yellow solid Crystalline

Solubility DMSO, DMF, Hot Ethanol Poor water solubility

Melting Point 220–225 °C (Estimated)
High mp due to intermolecular

H-bonding

Structural Derivation
The "4-methyl" designation places the methyl group on the A-ring, adjacent to the lactam

nitrogen (position 5). This specific regiochemistry is derived exclusively from the cyclization of

o-toluidine (2-methylaniline) derivatives.

Ring A (1-4): Derived from the aniline precursor.

Ring B (5-6): The lactam ring.

Ring C (7-10): Derived from the benzoic acid precursor.

Synthesis & Reaction Monitoring
To ensure the isolation of the correct 4-methyl isomer (and not the 1-methyl or N-methyl

variants), the synthesis must proceed via a regioselective route starting from o-toluidine.

Synthetic Pathway
The most robust method involves the formation of an amide bond followed by a Pd-catalyzed

intramolecular C-H arylation or radical cyclization.
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Figure 1: Synthetic route ensuring the 4-methyl regiochemistry. Cyclization occurs at the

unsubstituted ortho-position of the aniline ring.

Process Control (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% TFA).

Detection: UV at 254 nm (aromatic) and 310 nm (phenanthridinone conjugation).

Retention Time: The 4-methyl isomer typically elutes later than the unsubstituted parent due

to increased lipophilicity.

Spectroscopic Characterization (The Core)
Validating the position of the methyl group is critical. The 4-methyl isomer has a distinct NMR

signature compared to the 1-methyl (bay region) or N-methyl (5-methyl) isomers.

Nuclear Magnetic Resonance (NMR)
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Nucleus Signal (ppm) Multiplicity Assignment
Diagnostic
Feature

¹H ~11.5 Singlet (br) NH (5)
Disappears with

D₂O shake.

¹H 8.5–8.7 Doublet H10

Deshielded "bay

region" proton

(Ring C).

¹H 8.2–8.3 Doublet H1
Deshielded

proton on Ring A.

¹H 2.4–2.6 Singlet CH₃ (4) Key Identifier.

¹H 7.2–7.5 Multiplet H2, H3, H7-9
Aromatic

backbone.

¹³C ~161.0 Singlet C=O (6) Lactam carbonyl.

¹³C ~18.5 Singlet CH₃ Methyl carbon.

Critical NOE Experiment: To distinguish from other isomers, perform a 1D NOE (Nuclear

Overhauser Effect) experiment irradiating the methyl peak at 2.5 ppm.

4-Methyl Isomer: Strong NOE enhancement of the NH signal (if visible) and the H3 aromatic

proton. NO enhancement of the H10 (bay region) proton.

1-Methyl Isomer: Strong NOE enhancement of the H10 proton (spatial proximity in the bay

region).

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).

Parent Ion: [M+H]⁺ = 210.09.

Fragmentation:

Loss of CH₃ (M-15).
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Loss of CO (M-28) from the lactam ring (characteristic of phenanthridinones).

Infrared Spectroscopy (FT-IR)
3100–3200 cm⁻¹: N-H stretch (broad, H-bonded).

1640–1660 cm⁻¹: C=O stretch (Lactam). Note: This is lower than typical ketones due to

resonance.

Biological Relevance & Assay Protocols
Phenanthridinones are potent inhibitors of PARP (Poly (ADP-ribose) polymerase), an enzyme

involved in DNA repair. The 4-methyl group introduces a steric clash that may modulate this

activity compared to the parent compound.

Mechanism of Action (PARP Inhibition)
The phenanthridinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP. It

binds to the catalytic pocket, preventing DNA repair in cancer cells (synthetic lethality).
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Figure 2: Mechanism of PARP inhibition. The 4-methyl analogue competes with NAD+ for the

active site.

In Vitro Assay Protocol
Reagents: Recombinant PARP-1 enzyme, biotinylated NAD+, activated DNA, and histone-

coated plates.

Preparation: Dissolve 4-methyl-6(5H)-phenanthridinone in DMSO (stock 10 mM). Serial

dilute.

Reaction: Incubate enzyme + inhibitor + DNA + NAD+ for 60 min at 25°C.

Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450

nm.

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Expect IC50 in the

micromolar range, potentially higher than the unsubstituted parent due to steric hindrance at

the 4-position.

Safety & Handling
Hazard: Phenanthridinones are potential mutagens (intercalating agents). Handle as a

suspected carcinogen.[1]

PPE: Nitrile gloves, lab coat, and P95/N95 respirator or fume hood usage is mandatory

during solid handling.

Disposal: High-temperature incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/jm100366d
https://pubchem.ncbi.nlm.nih.gov/compound/6_5H_-Phenanthridinone
https://www.benchchem.com/product/b12328848?utm_src=pdf-custom-synthesis#bc-rfq
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-015-01810
https://www.benchchem.com/product/b12328848/docs#comprehensive-characterization-of-4-methyl-6-5h-phenanthridinone
https://www.benchchem.com/product/b12328848/docs#comprehensive-characterization-of-4-methyl-6-5h-phenanthridinone
https://www.benchchem.com/product/b12328848/docs#comprehensive-characterization-of-4-methyl-6-5h-phenanthridinone
https://www.benchchem.com/product/b12328848/docs#comprehensive-characterization-of-4-methyl-6-5h-phenanthridinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12328848?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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